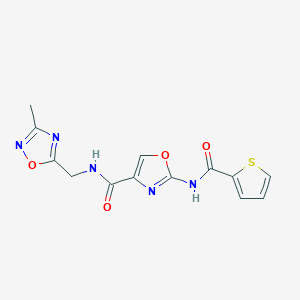
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5O4S and its molecular weight is 333.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring, a thiophene moiety, and a carboxamide group. The oxadiazole ring is known for its pharmacological significance, often acting as a pharmacophore in various therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors that are critical to cancer cell survival and growth.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related oxadiazole compounds can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds often range from 0.67 µM to 1.95 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 1.18 | |
| Compound B | HCT116 | 0.80 | |
| Compound C | HepG2 | 1.40 | |
| N-(3-methyl...) | Various | 0.67 - 1.95 |
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens, including resistant strains of bacteria. For instance:
- A study reported that certain oxadiazole derivatives exhibited effective inhibition against Mycobacterium tuberculosis, with notable metabolic stability and bioavailability .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound D | Mycobacterium tuberculosis | Active (MIC < 10 µg/mL) | |
| Compound E | Staphylococcus aureus | Moderate |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Zhang et al. synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer activities using TRAP PCR-ELISA assays. They reported one compound with an IC50 value significantly lower than established chemotherapeutics .
- Arafa et al. focused on the synthesis and evaluation of various oxadiazole derivatives for their cytotoxicity against multiple cancer cell lines, revealing promising results that suggest further development for therapeutic use .
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S/c1-7-15-10(22-18-7)5-14-11(19)8-6-21-13(16-8)17-12(20)9-3-2-4-23-9/h2-4,6H,5H2,1H3,(H,14,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFOWPNYQSOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














